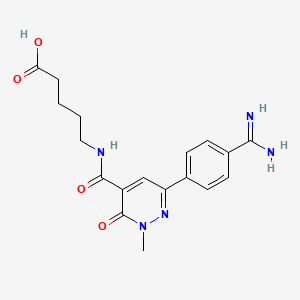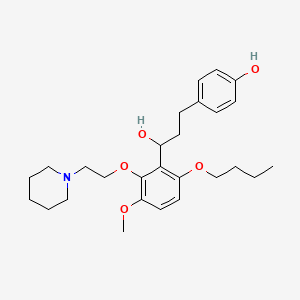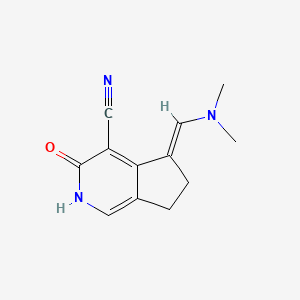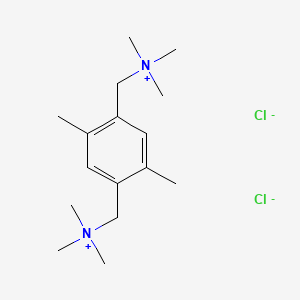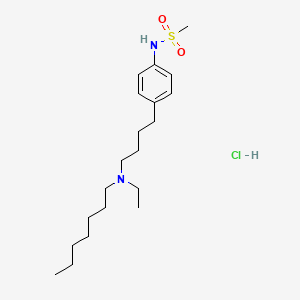
Methanesulfonamide, N-(4-(4-(ethylheptylamino)butyl)phenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(4-(4-(ethylheptylamino)butyl)phenyl)-, monohydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonamide group attached to a phenyl ring, further connected to an ethylheptylamino group. The monohydrochloride form indicates the presence of a hydrochloride salt, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(4-(ethylheptylamino)butyl)phenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Ethylheptylamino Intermediate: This step involves the reaction of heptylamine with ethyl bromide under basic conditions to form ethylheptylamine.
Attachment to the Phenyl Ring: The ethylheptylamine is then reacted with a phenyl derivative, such as 4-bromobutylbenzene, through a nucleophilic substitution reaction.
Introduction of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-(4-(ethylheptylamino)butyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonamide group to a simpler amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Methanesulfonamide, N-(4-(4-(ethylheptylamino)butyl)phenyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-(4-(ethylheptylamino)butyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide, N-(4-(4-(ethylheptylamino)-1-hydroxybutyl)phenyl)-, (E)-2-butenedioate (2:1)
- N-(4-(4-(Ethylheptylamino)butyl)phenyl)methanesulfonamide
Uniqueness
Methanesulfonamide, N-(4-(4-(ethylheptylamino)butyl)phenyl)-, monohydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its solubility and stability are enhanced by the presence of the hydrochloride salt, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
103454-37-1 |
|---|---|
Molecular Formula |
C20H37ClN2O2S |
Molecular Weight |
405.0 g/mol |
IUPAC Name |
N-[4-[4-[ethyl(heptyl)amino]butyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H36N2O2S.ClH/c1-4-6-7-8-10-17-22(5-2)18-11-9-12-19-13-15-20(16-14-19)21-25(3,23)24;/h13-16,21H,4-12,17-18H2,1-3H3;1H |
InChI Key |
IYGHRZKVMZBESY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CC)CCCCC1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
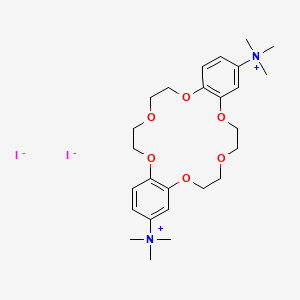
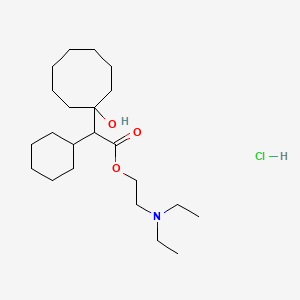
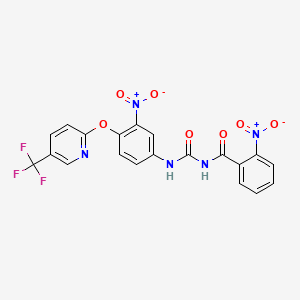
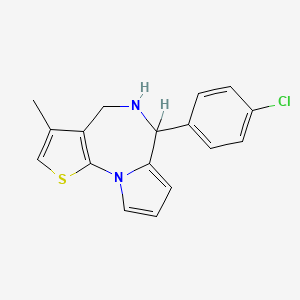
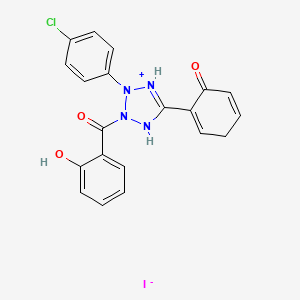
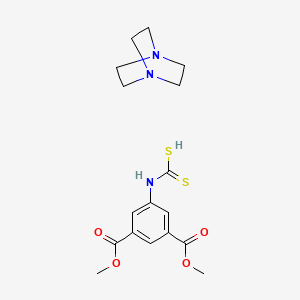
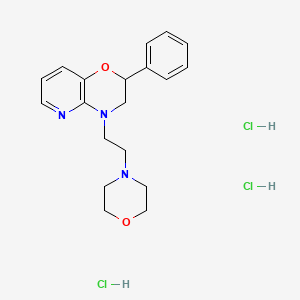
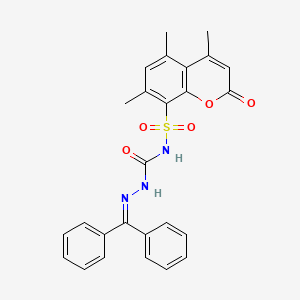
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
